(S)-2,3-Epoxysqualene

Description

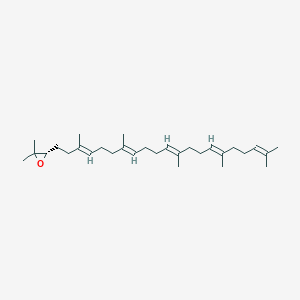

Structure

3D Structure

Properties

IUPAC Name |

(3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIMSPSDBYKPPY-RSKUXYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2,3-Epoxysqualene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54910-48-4 | |

| Record name | (S)-2,3-Epoxysqualene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to the Discovery and Enduring Significance of (S)-2,3-Epoxysqualene

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical significance of (S)-2,3-epoxysqualene, a cornerstone intermediate in the biosynthesis of sterols and triterpenoids. Geared towards researchers, scientists, and drug development professionals, this document delves into the seminal experiments that unveiled the role of this critical epoxide, the enzymatic machinery governing its formation and cyclization, and its lasting impact on our understanding of biochemistry and medicine. We will dissect the key methodologies that enabled this discovery, offering a view into the experimental design and analytical techniques of the mid-20th century, and connect these foundational findings to contemporary research and therapeutic strategies.

Introduction: The Squalene Cyclization Conundrum

In the mid-20th century, the biosynthetic pathway of cholesterol, a molecule of immense biological importance, was a subject of intense scientific inquiry. The pioneering work of Konrad Bloch and others had established that the complex tetracyclic structure of cholesterol arises from the linear 30-carbon isoprenoid, squalene.[1][2] However, the precise mechanism by which the open-chain squalene molecule folded and cyclized to form the first steroidal intermediate, lanosterol, remained a profound mystery.[1] The prevailing hypothesis, known as the "Zurich School" mechanism, postulated a concerted, non-stop cascade of bond formations initiated by a proton attack on the squalene backbone.[3] This elegant theory, however, lacked direct experimental evidence for the proposed cationic intermediates. A critical missing piece of the puzzle was about to be uncovered, a discovery that would reshape our understanding of sterol biosynthesis.

The Decisive Discovery: Unveiling (S)-2,3-Epoxysqualene

The year 1966 marked a watershed moment in the field of steroid biochemistry with the near-simultaneous publications from the laboratories of E.J. Corey and E.E. van Tamelen.[3] These researchers independently and conclusively demonstrated that the cyclization of squalene is not a direct process but rather proceeds through an epoxide intermediate: (S)-2,3-epoxysqualene (also known as 2,3-oxidosqualene).[3] This discovery provided the crucial missing link in the squalene-to-lanosterol conversion and refined the understanding of this fundamental biochemical pathway.

The Hypothesis: An Oxygenated Intermediate

The theoretical groundwork for an epoxide intermediate was laid by the observation that molecular oxygen was required for the cyclization of squalene in liver homogenates, and that one atom of oxygen was incorporated into the 3-hydroxyl group of lanosterol. This led to the speculation that an oxygenated derivative of squalene was the true substrate for the cyclization enzyme.

Seminal Experiments and Methodologies

The confirmation of (S)-2,3-epoxysqualene as the key intermediate was a triumph of organic synthesis, radiolabeling, and enzymology. The core of these experiments involved:

-

Chemical Synthesis of Putative Intermediates: Both the Corey and van Tamelen groups synthesized racemic 2,3-oxidosqualene. A key challenge was to prepare this molecule in a radiolabeled form to trace its metabolic fate.[4]

-

Radiolabeling for Tracer Studies: Tritium ([³H]) was the radioisotope of choice for these experiments. The synthesis of [³H]-2,3-oxidosqualene allowed researchers to introduce a detectable marker into their experimental systems.[1][4]

-

In Vitro Enzymatic Assays: The synthesized radiolabeled 2,3-oxidosqualene was incubated with rat liver homogenates, specifically the microsomal fraction, which was known to contain the enzymatic machinery for cholesterol synthesis.[5][6]

-

Product Isolation and Identification: After incubation, the lipid-soluble components were extracted and separated. The analytical techniques of the time, primarily thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), were instrumental in isolating and identifying the reaction products.[7][8]

The pivotal finding from both laboratories was that the [³H]-2,3-oxidosqualene was efficiently converted to [³H]-lanosterol and subsequently to [³H]-cholesterol, whereas in the absence of the enzyme preparation, no such conversion occurred. This provided unequivocal evidence that 2,3-oxidosqualene was a competent intermediate in the biosynthetic pathway.

The Enzymatic Machinery: A Two-Step Masterpiece

The discovery of (S)-2,3-epoxysqualene necessitated the existence of two distinct enzymes to catalyze its formation and subsequent cyclization.

Squalene Monooxygenase: The Gatekeeper of Cyclization

The formation of (S)-2,3-epoxysqualene from squalene is catalyzed by squalene monooxygenase , also known as squalene epoxidase.[9] This enzyme utilizes molecular oxygen and NADPH to introduce a single oxygen atom across the 2,3-double bond of squalene, forming the epoxide.[9] The discovery and characterization of this enzyme were crucial to understanding the initiation of the cyclization cascade. Early studies in the 1970s began to purify and characterize this membrane-bound enzyme from rat liver microsomes.[10]

-

Enzyme Class: Oxidoreductase

-

Cofactors: NADPH, FAD, O₂

-

Location: Endoplasmic Reticulum membrane

Lanosterol Synthase: The Master Cyclase

The remarkable transformation of the linear (S)-2,3-epoxysqualene into the tetracyclic lanosterol is orchestrated by a single enzyme: lanosterol synthase (also known as 2,3-oxidosqualene cyclase).[8] This enzyme catalyzes a complex cascade of bond formations and rearrangements with exquisite stereochemical control. The reaction is initiated by the protonation of the epoxide ring, which then triggers a series of intramolecular additions of double bonds to form the characteristic four-ring structure of lanosterol.[11]

-

Enzyme Class: Isomerase (intramolecular transferase)

-

Mechanism: Cationic cyclization and rearrangement cascade

-

Location: Endoplasmic Reticulum membrane

Experimental Protocols: A Glimpse into the Discovery

To appreciate the rigor and ingenuity of the scientists who elucidated this pathway, it is instructive to examine the experimental methodologies they employed. The following are representative protocols based on the seminal work of the 1960s.

Synthesis of Tritium-Labeled (±)-2,3-Oxidosqualene

The synthesis of radiolabeled substrate was a critical first step. A common approach involved the following conceptual stages:

-

Preparation of a Squalene Precursor: A modified squalene molecule, amenable to the introduction of the epoxide and the radiolabel, would be synthesized.

-

Introduction of Tritium: Tritium gas (T₂) or a tritiated reagent would be used to introduce the radiolabel at a specific position in the precursor molecule.[12]

-

Epoxidation: The tritiated squalene precursor would then be treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form the 2,3-epoxide.

-

Purification: The resulting radiolabeled 2,3-oxidosqualene would be purified using column chromatography or preparative thin-layer chromatography.

In Vitro Assay for Lanosterol Synthase Activity

The enzymatic conversion of (S)-2,3-epoxysqualene to lanosterol was typically demonstrated using a cell-free system derived from rat liver.

Materials:

-

Rat liver homogenate (microsomal fraction)

-

[³H]-(±)-2,3-Oxidosqualene

-

Phosphate buffer (pH 7.4)

-

Incubation tubes

-

Water bath at 37°C

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvents for TLC (e.g., benzene-ethyl acetate mixtures)[7]

-

Scintillation counter

Protocol:

-

Preparation of Enzyme Source: Rat livers were homogenized in cold buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in the enzymes of cholesterol biosynthesis.

-

Incubation: A small amount of [³H]-(±)-2,3-oxidosqualene, typically dissolved in a suitable carrier, was added to a tube containing the microsomal preparation suspended in buffer.

-

Reaction: The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic conversion. A control reaction without the enzyme preparation was run in parallel.

-

Extraction: The reaction was stopped by the addition of a mixture of chloroform and methanol to extract the lipids.

-

Analysis by TLC: The lipid extract was concentrated and spotted onto a silica gel TLC plate alongside authentic standards of squalene, 2,3-oxidosqualene, and lanosterol. The plate was then developed in a suitable solvent system to separate the different lipids based on their polarity.[7]

-

Detection and Quantification: The positions of the radiolabeled compounds on the TLC plate were determined by scraping sections of the silica gel into scintillation vials and measuring the radioactivity. The amount of [³H]-lanosterol formed was a direct measure of the lanosterol synthase activity.

Visualizing the Pathway and Workflow

To further clarify these processes, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthetic pathway from squalene to cholesterol.

Sources

- 1. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal lanosterol delta 24-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Gas-liquid chromatographic determination of cholesterol and other sterols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of tritium labeled cortoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of squalene epoxidase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Structure and Significance of (S)-2,3-Epoxysqualene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,3-Epoxysqualene, also known as (S)-2,3-oxidosqualene, is a pivotal, yet transient, intermediate in the biosynthesis of all sterols and a vast array of triterpenoids across different domains of life. Its precise three-dimensional structure, featuring a chiral epoxide ring on a long, flexible polyisoprenoid chain, is the critical determinant for one of the most remarkable cyclization reactions in biochemistry. This guide delineates the fundamental structure of (S)-2,3-Epoxysqualene, its enzymatic synthesis, its central role as a metabolic branch point, and the methodologies for its study. Understanding this molecule is fundamental to fields ranging from endocrinology and mycology to the development of hypocholesterolemic and antifungal agents.

Core Molecular Architecture

(S)-2,3-Epoxysqualene is a triterpenoid, a class of organic compounds built from six isoprene units.[1][2] Its fundamental structure consists of a 30-carbon acyclic squalene backbone, which is formally epoxidized across the C2-C3 double bond.[3]

-

Chemical Formula : C₃₀H₅₀O[4]

-

Molecular Weight : 426.72 g/mol

-

Nomenclature : The scientifically precise IUPAC name is (3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane.[5] It is commonly referred to as (S)-2,3-oxidosqualene or simply oxidosqualene in biological contexts.

The Squalene Backbone

The foundation of the molecule is squalene, a linear polyene chain. This chain is highly flexible, allowing it to adopt a specific pre-folded conformation within the active site of downstream enzymes. This pre-folding is a critical prerequisite for the regioselectivity and stereoselectivity of the subsequent cyclization cascade.

The Chiral Epoxide: The Key to Cyclization

The defining functional group is the epoxide ring located at one terminus of the squalene chain. The stereochemistry at the C3 position is exclusively the (S)-configuration in biologically relevant pathways.[5] This specific stereoisomer is the substrate for the oxidosqualene cyclase enzyme family.[4] The alternative stereoisomer, (R)-2,3-oxidosqualene, is not a substrate and can act as an inhibitor of lanosterol synthase, underscoring the exquisite stereospecificity of the enzymatic machinery.[4] The epoxide's high ring strain and the polarity of the C-O bonds make it susceptible to protonation, which initiates the cyclization cascade.

Physicochemical Properties

The long hydrocarbon chain of squalene dominates the molecule's physical properties, rendering it extremely hydrophobic and practically insoluble in aqueous media.[1][3] This lipid-soluble nature dictates its localization within the cell, primarily in the endoplasmic reticulum membrane where its synthesis and consumption occur.

| Property | Value | Source |

| Physical State | Liquid | |

| Water Solubility | ~0.00042 g/L (Predicted) | [2] |

| logP (Octanol/Water) | ~8.58 - 9.44 (Predicted) | [1][2] |

| Polar Surface Area | 12.53 Ų (Predicted) | [2] |

| Stereochemistry | (S) at C3 | [5] |

| Enantiomeric Excess (Commercial) | ≥90.0% |

Biosynthesis: The First Oxygenation Step in Sterol Synthesis

(S)-2,3-Epoxysqualene is generated from its precursor, squalene, in a critical reaction that represents the first oxygenation step in the entire sterol biosynthetic pathway.[4]

Enzyme: Squalene Epoxidase (SE), also known as Squalene Monooxygenase.[4] Cofactors: This is a flavin adenine dinucleotide (FAD)-dependent enzyme that requires NADPH as a reductant and molecular oxygen (O₂) as the oxidant.[6] Mechanism: Squalene epoxidase catalyzes the stereospecific epoxidation of the terminal double bond of squalene to produce the (S)-enantiomer of 2,3-epoxysqualene.[5]

This enzymatic step is a major regulatory point in cholesterol synthesis and a key target for pharmacological intervention. For instance, the allylamine class of antifungal drugs, such as Terbinafine, specifically inhibits fungal squalene epoxidase, leading to a buildup of toxic squalene and a depletion of essential ergosterol in the fungal cell membrane.

Caption: Biosynthesis of (S)-2,3-Epoxysqualene from Squalene.

Biological Role: The Gateway to Steroids and Triterpenoids

(S)-2,3-Epoxysqualene stands at a crucial metabolic crossroads. It is the last common precursor for the synthesis of a vast diversity of cyclic triterpenoids, including sterols. The fate of the molecule is determined by the specific type of oxidosqualene cyclase (OSC) enzyme that acts upon it.

-

In Animals and Fungi: The enzyme lanosterol synthase (LSS) protonates the epoxide, initiating a cationic cyclization cascade that, after a series of hydride and methyl shifts, terminates in the formation of lanosterol .[7] Lanosterol is the precursor to cholesterol in animals and ergosterol in fungi.[5][7]

-

In Plants: The enzyme cycloartenol synthase (CAS) directs the cyclization cascade towards a different, pentacyclic intermediate, resulting in the formation of cycloartenol .[4] Cycloartenol is the precursor to all plant sterols (phytosterols).[4]

Caption: Metabolic fate of (S)-2,3-Epoxysqualene in different organisms.

Experimental Methodologies

Protocol: Biosynthesis and Purification

Direct chemical synthesis of enantiomerically pure (S)-2,3-Epoxysqualene is challenging. A common and effective laboratory-scale method involves biosynthesis in a cell culture system, where the downstream processing of the target molecule is inhibited.

Objective: To produce and isolate radiolabeled (S)-2,3-Epoxysqualene from cultured cells.

Principle: Swiss 3T3 fibroblasts are treated with an inhibitor of oxidosqualene cyclase, U18666A.[8] This causes the substrate, (S)-2,3-Epoxysqualene, to accumulate within the cells. Providing [¹⁴C]acetate in the medium allows for the incorporation of the radiolabel into the synthesized molecule, facilitating detection and quantification.

Step-by-Step Methodology:

-

Cell Culture: Grow Swiss 3T3 fibroblasts to near confluence in a suitable medium supplemented with lipid-depleted calf serum. Causality: Using lipid-depleted serum maximizes the cells' de novo lipogenesis, enhancing the incorporation of the radiolabel.

-

Inhibition and Labeling: Replace the medium with fresh medium containing 1 µM U18666A and 30 µCi of [¹⁴C]acetate per dish. Incubate for 4 hours. Causality: U18666A blocks lanosterol synthase, preventing the cyclization of (S)-2,3-Epoxysqualene and causing it to accumulate.

-

Cell Lysis and Saponification: Rinse the cells with phosphate-buffered saline (pH 7.4). Lyse the cells with 0.1N NaOH. Saponify the lipid fraction by heating to release non-saponifiable lipids like epoxysqualene.

-

Extraction: Extract the non-saponifiable lipids from the aqueous mixture using a nonpolar organic solvent such as n-hexane or cyclohexane.

-

Purification by TLC: Concentrate the organic extract and apply it to a silica gel thin-layer chromatography (TLC) plate. Develop the plate using a mobile phase of hexane:ethyl acetate (85:15, v/v).[8] Causality: This solvent system is optimized for the separation of highly nonpolar lipids. Squalene, epoxysqualene, and lanosterol will have distinct Rf values, allowing for separation.

-

Identification and Elution: Identify the radiolabeled bands corresponding to (S)-2,3-Epoxysqualene using a radiochromatogram scanner. Scrape the corresponding silica from the plate and elute the purified compound with chloroform or ethyl acetate.

Caption: Workflow for the biosynthesis and purification of (S)-2,3-Epoxysqualene.

Analytical Characterization

Purity and identity are typically confirmed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

-

HPLC Analysis: While methods for the precursor squalene are well-established (C18 column, mobile phase of acetonitrile/water, UV detection at ~210 nm), analysis of (S)-2,3-Epoxysqualene is complicated by its lack of a strong chromophore and potential co-elution with detergents used in enzymatic assays.[9][10] However, a high-purity standard should yield a sharp peak under these conditions.

-

NMR Spectroscopy: Proton (¹H) NMR is used to confirm the overall structure. Key signals include the multiplet for the epoxide proton at C3, the singlets for the gem-dimethyl groups on the epoxide ring, and the characteristic vinyl proton signals of the polyisoprene chain. Commercially available standards are verified by proton NMR.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight (m/z 426.7). Fragmentation patterns can provide further structural confirmation.

Conclusion

The basic structure of (S)-2,3-Epoxysqualene is deceptively simple: a chiral epoxide on a linear hydrocarbon chain. Yet, this molecule represents a masterpiece of evolutionary design, serving as the precisely configured key that unlocks the complex world of steroid and triterpenoid biochemistry. For researchers in drug development, its formation by squalene epoxidase and its consumption by oxidosqualene cyclases remain prime targets for therapeutic intervention. A thorough understanding of its structure, stereochemistry, and reactivity is indispensable for progress in this field.

References

-

PubChem. (S)-2,3-Epoxysqualene. National Center for Biotechnology Information. [Link]

-

Cannabis Database. (2020). Showing Compound Card for (S)-2,3-Epoxysqualene (CDB004889). [Link]

-

Corey, E. J., Russey, W. E., & Ortiz de Montellano, P. R. (1966). 2,3-Oxidosqualene, an Intermediate in the Biological Synthesis of Sterols from Squalene. Journal of the American Chemical Society, 88(20), 4750–4751. [Link]

-

Yeast Metabolome Database. (S)-2,3-epoxysqualene (YMDB00727). [Link]

-

NP-MRD. (2022). Showing NP-Card for (S)-2,3-Epoxysqualene (NP0044261). [Link]

-

Wikipedia. 2,3-Oxidosqualene. [Link]

-

ResearchGate. (2018). Structure of (a) 2,3-epoxysqualene and (b) 2-(2-hydroxyethoxy)-3-hydroxysqualene. [Link]

-

Boutaud, O., Dolis, D., & Schuber, F. (1992). Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase. Biochemical and Biophysical Research Communications, 188(2), 898-904. [Link]

-

Reactome Pathway Database. Squalene 2,3-epoxide cyclizes, forming lanosterol. [Link]

-

Semantic Scholar.[6] Synthesis of labeled squalene and squalene 2,3-oxide. [Link]

-

Kuswik-Rabiega, G., & Rytka, J. (1990). Purification and some properties of squalene-2,3-epoxide: lanosterol cyclase from rat liver. Biochemistry International, 22(5), 845-853. [Link]

-

Academia.edu. A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene. [Link]

-

ResearchGate. (2008). Determination of Squalene Using High-Performance Liquid Chromatography with Diode Array Detection. [Link]

Sources

- 1. Cannabis Compound Database: Showing Compound Card for (S)-2,3-Epoxysqualene (CDB004889) [cannabisdatabase.ca]

- 2. ymdb.ca [ymdb.ca]

- 3. NP-MRD: Showing NP-Card for (S)-2,3-Epoxysqualene (NP0044261) [np-mrd.org]

- 4. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 5. (S)-2,3-Epoxysqualene | C30H50O | CID 5459811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Oxidosqualene (racemic) - Echelon Biosciences [echelon-inc.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene [academia.edu]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of (S)-2,3-Epoxysqualene in Mammalian Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,3-Epoxysqualene, also known as 2,3-oxidosqualene, is a crucial acyclic triterpenoid intermediate in the intricate pathway of cholesterol biosynthesis in mammals.[1][2] Its formation represents a key oxygenation step, and its subsequent cyclization marks the genesis of the characteristic four-ring sterol nucleus. This guide provides an in-depth exploration of the biological significance of (S)-2,3-epoxysqualene, detailing its enzymatic synthesis and transformation, the regulatory mechanisms governing its flux, and its relevance as a focal point for therapeutic intervention. We will delve into the causality behind the biochemical transformations and provide insights into experimental methodologies for studying this pivotal molecule and its associated enzymes.

Introduction: The Centrality of (S)-2,3-Epoxysqualene

In the complex multi-step synthesis of cholesterol, a vital component of mammalian cell membranes and a precursor to steroid hormones and bile acids, (S)-2,3-epoxysqualene occupies a central and indispensable position.[1][3][4] Its formation from the linear hydrocarbon squalene is a committed step that directs the metabolic flow towards the production of sterols.[5] The subsequent cyclization of (S)-2,3-epoxysqualene to lanosterol is a remarkable enzymatic feat that establishes the foundational tetracyclic structure of all subsequent sterols.[6][7] Understanding the biochemistry of (S)-2,3-epoxysqualene is, therefore, fundamental to comprehending the regulation of cholesterol homeostasis and identifying novel strategies for its modulation in various disease states.

The Biosynthetic Pathway: From Squalene to Lanosterol

The conversion of squalene to lanosterol via (S)-2,3-epoxysqualene is a two-step process catalyzed by two distinct enzymes located on the endoplasmic reticulum membrane.[4]

Squalene Epoxidase: The Gatekeeper of Sterol Synthesis

The formation of (S)-2,3-epoxysqualene is catalyzed by squalene epoxidase (SE), also known as squalene monooxygenase.[8][9] This flavin adenine dinucleotide (FAD)-dependent enzyme introduces a single oxygen atom onto the squalene backbone in a stereospecific manner, yielding the (S)-enantiomer of 2,3-epoxysqualene.[8][10]

Causality of the Reaction: This epoxidation reaction is a critical control point in the cholesterol biosynthesis pathway.[9] The introduction of the reactive epoxide ring activates the otherwise chemically inert squalene molecule, priming it for the subsequent cyclization cascade.[7] SE is considered a rate-limiting enzyme in sterol biosynthesis, making it a key target for both physiological regulation and pharmacological intervention.[9]

Enzyme Characteristics:

| Enzyme | Squalene Epoxidase (SE) |

|---|---|

| EC Number | 1.14.13.132[9] |

| Cofactors | FAD, NADPH[9][10] |

| Cellular Location | Endoplasmic Reticulum[9] |

| Function | Catalyzes the conversion of squalene to (S)-2,3-epoxysqualene.[8] |

Lanosterol Synthase: The Architect of the Sterol Nucleus

The dramatic transformation of the linear (S)-2,3-epoxysqualene into the tetracyclic lanosterol is orchestrated by the enzyme lanosterol synthase (LSS), also known as 2,3-oxidosqualene cyclase.[6][11]

Causality of the Reaction: The LSS-catalyzed reaction is one of the most complex and elegant single enzymatic transformations known. The enzyme binds (S)-2,3-epoxysqualene in a specific conformation that facilitates a cascade of intramolecular cyclizations and rearrangements. The reaction is initiated by the protonation of the epoxide oxygen, leading to a series of carbocationic intermediates that ultimately resolve into the stable lanosterol structure.[7] This cyclization is the defining moment in sterol synthesis, creating the rigid, polycyclic core that is the hallmark of this class of lipids.[6]

Enzyme Characteristics:

| Enzyme | Lanosterol Synthase (LSS) |

|---|---|

| EC Number | 5.4.99.7[1] |

| Cofactors | None |

| Cellular Location | Endoplasmic Reticulum[4] |

| Function | Catalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol.[6] |

Caption: The enzymatic conversion of squalene to lanosterol.

Therapeutic Targeting of the (S)-2,3-Epoxysqualene Nexus

The enzymes responsible for the synthesis and conversion of (S)-2,3-epoxysqualene are attractive targets for drug development, particularly for hypercholesterolemia and certain cancers.[8][12]

Squalene Epoxidase Inhibitors

Inhibition of squalene epoxidase leads to a decrease in the production of (S)-2,3-epoxysqualene and all subsequent sterols, including cholesterol.[13] This results in the accumulation of squalene, which is generally considered non-toxic.[14] A well-known example of an SE inhibitor is terbinafine, which is primarily used as an antifungal agent due to its higher affinity for the fungal enzyme, but it also inhibits the mammalian enzyme.[10][13]

Mechanism of Action: Squalene epoxidase inhibitors typically bind to the active site of the enzyme, preventing the binding of squalene and/or the catalytic epoxidation reaction.[13]

Lanosterol Synthase Inhibitors

Targeting lanosterol synthase offers a more downstream approach to inhibiting cholesterol synthesis.[4] By blocking the cyclization of (S)-2,3-epoxysqualene, LSS inhibitors prevent the formation of lanosterol and subsequent sterols.[11][15] An interesting consequence of partial LSS inhibition is the potential accumulation of 24(S),25-epoxylanosterol, an oxysterol that can downregulate HMG-CoA reductase activity, providing a dual mechanism for lowering cholesterol.[4]

Mechanism of Action: Lanosterol synthase inhibitors are designed to mimic the transition states of the cyclization reaction, thereby binding tightly to the enzyme's active site and blocking catalysis.[15][16]

Experimental Methodologies

The study of (S)-2,3-epoxysqualene and its associated enzymes requires specialized biochemical assays.

Squalene Epoxidase Activity Assay

A common method to measure SE activity involves the use of radiolabeled squalene.

Protocol:

-

Preparation of Microsomes: Isolate microsomes from mammalian liver tissue, as this is a rich source of squalene epoxidase.

-

Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, NADPH, FAD, and [³H]-squalene.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Extraction: Stop the reaction and extract the lipids using an organic solvent system (e.g., chloroform/methanol).

-

Separation and Quantification: Separate the substrate ([³H]-squalene) from the product ([³H]-2,3-epoxysqualene) using thin-layer chromatography (TLC). The radioactivity in the spots corresponding to the substrate and product is then quantified using liquid scintillation counting.

Lanosterol Synthase Activity Assay

Similarly, LSS activity can be assayed using radiolabeled (S)-2,3-epoxysqualene.

Protocol:

-

Enzyme Source: Use either purified recombinant LSS or microsomal preparations.

-

Substrate Preparation: Synthesize or purchase radiolabeled (S)-2,3-[³H]-epoxysqualene.

-

Reaction Conditions: Incubate the enzyme with the radiolabeled substrate in a suitable buffer.

-

Lipid Extraction: Terminate the reaction and extract the lipids.

-

Analysis: Separate lanosterol from the unreacted substrate by TLC or high-performance liquid chromatography (HPLC) and quantify the radioactivity in the product.

Sources

- 1. (S)-2,3-Epoxysqualene | C30H50O | CID 5459811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 5. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Reactome | Squalene 2,3-epoxide cyclizes, forming lanosterol [reactome.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. scbt.com [scbt.com]

- 14. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The squalene-2,3-epoxide cyclase as a model for the development of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2,3-Epoxysqualene: The Divergent Gateway in Sterol Biosynthesis

Executive Summary

(S)-2,3-Epoxysqualene (Oxidosqualene) represents a critical bifurcation point in the isoprenoid biosynthetic pathway. As the immediate precursor to the tetracyclic sterol nucleus, it stands at the threshold between linear polyenes and the rigid, stereochemically complex scaffolds of sterols (cholesterol, ergosterol, phytosterols) and triterpenoids.

For researchers in drug discovery, this molecule is not merely a transient intermediate but a high-value target. Its formation by Squalene Epoxidase (SQLE) is the rate-limiting step in cholesterol synthesis downstream of HMG-CoA reductase, making it a potent oncogenic driver in specific carcinomas. Conversely, its accumulation induced by allylamine drugs (e.g., terbinafine) is the fundamental mechanism of modern antifungal therapy.

This guide dissects the mechanistic enzymology, pharmacological modulation, and experimental characterization of (S)-2,3-epoxysqualene, providing a rigorous foundation for therapeutic development.

Molecular Architecture & Biosynthesis

The Stereochemical Imperative

Biologically, only the (3S)-enantiomer of 2,3-epoxysqualene is a valid substrate for cyclization. The (3R)-enantiomer acts as a competitive inhibitor of the cyclase enzymes, underscoring the necessity for stereoselective synthesis in both nature and the laboratory.

Enzymatic Formation via SQLE

The conversion of squalene to (S)-2,3-epoxysqualene is catalyzed by Squalene Epoxidase (SQLE) (EC 1.14.13.132), a flavoprotein monooxygenase associated with the endoplasmic reticulum (ER).

Reaction Mechanism:

-

Cofactor Binding: SQLE utilizes FAD and NADPH.

-

Oxygen Activation: FAD reduces molecular oxygen to a hydroperoxy-flavin intermediate.

-

Epoxidation: The distal oxygen atom is transferred to the C2-C3 double bond of squalene.

-

Specificity: The enzyme enforces a specific conformation ensuring the epoxide forms exclusively on the si-face of the terminal double bond, yielding the (3S) configuration.

Figure 1: Enzymatic conversion of Squalene to (S)-2,3-Epoxysqualene. The reaction is the first oxygenation step in sterol synthesis.

The Cyclization Cascade: From Chaos to Order

The transformation of (S)-2,3-epoxysqualene into a tetracyclic core is one of the most complex single-step reactions in biochemistry, catalyzed by Oxidosqualene Cyclase (OSC) .

The Protosterol Cation Intermediate

The reaction proceeds through a "chair-boat-chair-boat" transition state, initiated by the protonation of the epoxide ring.

-

Epoxide Activation: An acidic residue (Aspartate) in the OSC active site protonates the epoxide oxygen.

-

Cation-

Cyclization: The opening of the epoxide triggers a cascade of ring closures (A -

Formation of Protosterol Cation: This yields the protosterol cation (a 6-6-6-5 ring system with a C-20 cation). This transient species is the universal checkpoint before divergence.

Divergent Rearrangement

The fate of the protosterol cation dictates the biological kingdom:

-

Animals/Fungi (Lanosterol Synthase - LSS/ERG7): A series of 1,2-hydride and methyl shifts occurs, followed by deprotonation at C-9 to form Lanosterol .

-

Plants (Cycloartenol Synthase - CAS): A similar rearrangement occurs, but deprotonation happens at C-19 (the methyl group), forming a cyclopropane ring to yield Cycloartenol .

Figure 2: The bifurcation of the protosterol cation determines the sterol lineage (Lanosterol vs. Cycloartenol).

Pharmacological Modulation[1][2][3]

Targeting the synthesis or consumption of (S)-2,3-epoxysqualene is a proven strategy in antimicrobial therapy and an emerging approach in oncology.

Antifungal Mechanism (Allylamines)

Drugs like Terbinafine and Naftifine selectively inhibit fungal SQLE (Erg1).

-

Mechanism: Non-competitive inhibition.[1]

-

Lethality:

-

Ergosterol Depletion: Fungi cannot maintain membrane fluidity.

-

Squalene Toxicity: The upstream accumulation of squalene forms lipid droplets that disrupt the cell membrane and act as a detergent. This is the primary cidal mechanism.

-

Oncology (SQLE as an Oncogene)

SQLE is amplified in breast, prostate, and pancreatic cancers (chromosome 8q24.3). High SQLE expression correlates with poor prognosis.[2][3]

-

Therapeutic Window: Cancer cells with high metabolic demand are hypersensitive to SQLE inhibition, which induces toxic accumulation of squalene and triggers ferroptosis (iron-dependent cell death).

Inhibitor Profile Comparison

| Feature | Terbinafine | NB-598 |

| Primary Target | Fungal SQLE (Erg1) | Mammalian SQLE |

| Mechanism | Non-competitive | Competitive (vs Squalene) |

| Binding Affinity ( | ~30 nM (Fungal) | < 1 nM (Mammalian) |

| Clinical Use | Antifungal (Dermatophytes) | Preclinical (Oncology) |

| Toxicity Basis | Squalene accumulation | Cholesterol depletion / Squalene toxicity |

Experimental Characterization

Protocol: Microsomal SQLE Activity Assay (HPLC-UV)

A robust, non-radioactive method for quantifying SQLE activity suitable for drug screening.

Principle: Incubation of microsomal protein with squalene and cofactors, followed by extraction and quantification of the remaining squalene or the formed epoxide (if standards available) via HPLC.

Reagents:

-

Buffer A: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

-

Cofactor Mix: 1 mM NADPH, 10 µM FAD, 0.1% Triton X-100.

-

Substrate: Squalene (dissolved in ethanol/Tween 80).

-

Stop Solution: 10% KOH in methanol.

Workflow:

-

Microsome Prep: Isolate microsomes from tissue/cells via differential centrifugation (10,000 x g supernatant

100,000 x g pellet). Resuspend in Buffer A. -

Incubation:

-

Mix 0.5 mg microsomal protein with Cofactor Mix.

-

Pre-incubate at 37°C for 5 mins.

-

Initiate reaction with Squalene (Final conc: 50 µM).

-

Incubate for 30–60 mins with shaking.

-

-

Termination & Saponification:

-

Add equal volume of Stop Solution (KOH/MeOH).

-

Heat at 80°C for 45 mins (saponifies lipids, aids extraction).

-

-

Extraction:

-

Add n-hexane (2x volume). Vortex vigorously for 1 min.

-

Centrifuge (2,000 x g, 5 min) to separate phases.

-

Collect upper organic phase (contains Squalene/Epoxysqualene).

-

Evaporate to dryness under

stream.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: 100% Acetonitrile or Acetonitrile/Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 195 nm (Squalene terminal double bonds).[4]

-

Quantification: Calculate conversion rate based on squalene depletion relative to a T=0 control.

-

Self-Validation Check:

-

Always run a "Boiled Enzyme" control to account for non-enzymatic oxidation or extraction losses.

-

The peak area of squalene in the control must match the input concentration.

Future Perspectives

The role of (S)-2,3-epoxysqualene extends beyond biosynthesis.

-

Ferroptosis Induction: Accumulation of squalene (via SQLE inhibition) alters the lipid membrane composition, making cells susceptible to lipid peroxidation and ferroptosis. This is a novel angle for treating drug-resistant tumors.[5]

-

Immunotherapy Sensitization: High cholesterol synthesis in tumors can suppress immune infiltration. Targeting SQLE may "normalize" the tumor microenvironment, enhancing the efficacy of checkpoint inhibitors.

References

-

Mechanism of Squalene Epoxidase Inhibition: Nowosielski, M. et al.[1] "Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine." Journal of Chemical Information and Modeling, 2011.

-

SQLE in Oncology: Brown, D.N. et al. "Squalene epoxidase is a bona fide oncogene by amplification with clinical relevance in breast cancer." Scientific Reports, 2016.

-

Protosterol Cation Mechanism: Wu, R. et al. "Biosynthetic Mechanism of Lanosterol: Cyclization."[6] Angewandte Chemie International Edition, 2015.

-

NB-598 and Cancer Therapy: Mahoney, C.E. et al.[3] "Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy." Cancer Research, 2019.

-

HPLC Assay for Squalene Epoxidase: Laden, B.P. et al. "A simplified squalene epoxidase assay based on an HPLC separation." Journal of Lipid Research, 1999.

Sources

- 1. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene [academia.edu]

- 5. Experimental Small-Molecule Inhibitor May Improve Responses to Cellular Therapies in Advanced CLL - The ASCO Post [ascopost.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-2,3-Epoxysqualene: Natural Sources, Occurrence, and Analysis

A Senior Application Scientist's Perspective on a Pivotal Intermediate in Triterpenoid and Sterol Biosynthesis

Foreword

(S)-2,3-Epoxysqualene, also known as 2,3-oxidosqualene, stands as a critical juncture in the vast and intricate landscape of natural product biosynthesis. This chiral epoxide, derived from the linear triterpene squalene, is the committed precursor to a staggering array of cyclic triterpenoids and sterols, compounds fundamental to the structure and function of living organisms. For researchers, scientists, and drug development professionals, a comprehensive understanding of its natural origins, biosynthesis, and analytical methodologies is paramount for harnessing the potential of its downstream products. This guide provides a detailed exploration of (S)-2,3-Epoxysqualene, moving beyond a mere recitation of facts to offer insights into the causality of experimental design and the logic of analytical approaches.

I. The Biosynthetic Nexus: From Squalene to Cyclic Scaffolds

The journey to complex cyclic triterpenoids and sterols begins with the remarkable transformation of the linear hydrocarbon squalene. This process is initiated by the enzyme squalene monooxygenase (also known as squalene epoxidase), a flavin-dependent monooxygenase that catalyzes the stereospecific epoxidation of the C2-C3 double bond of squalene to yield (S)-2,3-Epoxysqualene. This reaction is a critical control point in the sterol biosynthetic pathway.[1]

The introduction of the epoxide ring activates the otherwise chemically inert squalene backbone, priming it for a cascade of cyclization reactions. This pivotal transformation is the gateway to a vast diversity of molecular architectures. The subsequent fate of (S)-2,3-Epoxysqualene is determined by the specific oxidosqualene cyclase (OSC) that acts upon it. These enzymes are remarkable in their ability to orchestrate a series of highly controlled carbocationic rearrangements, leading to the formation of distinct polycyclic skeletons.

In fungi and animals, the primary OSC is lanosterol synthase, which catalyzes the cyclization of (S)-2,3-Epoxysqualene to lanosterol, the precursor to all steroids, including cholesterol.[2] In plants, the predominant pathway involves cycloartenol synthase, which converts (S)-2,3-Epoxysqualene to cycloartenol, the precursor to phytosterols.[1] However, a multitude of other OSCs exist in plants and fungi, leading to the biosynthesis of a wide variety of triterpenoid saponins and other bioactive molecules.[1][3]

Figure 1. Biosynthetic pathway of (S)-2,3-Epoxysqualene and its subsequent conversion.

II. Natural Occurrence: A Transient but Ubiquitous Intermediate

(S)-2,3-Epoxysqualene is a universal intermediate in sterol and triterpenoid biosynthesis and is therefore found in virtually all eukaryotes. However, its role as a transient metabolic intermediate means that it does not typically accumulate to high concentrations within cells. Its steady-state levels are generally low, as it is rapidly converted by downstream enzymes.

Despite its low natural abundance, the presence of (S)-2,3-Epoxysqualene has been reported in a variety of organisms, including:

-

Fungi: Saccharomyces cerevisiae (baker's yeast) is a well-studied model organism for sterol biosynthesis and a common source for the production of (S)-2,3-Epoxysqualene through genetic engineering.[4] It has also been identified in other fungi, such as the medicinal mushroom Antrodia cinnamomea.[3]

-

Plants: As the precursor to all phytosterols and a vast array of triterpenoids, (S)-2,3-Epoxysqualene is present in all plants.[5] It has been detected in various plant species, including the green alga Caulerpa prolifera.[4]

-

Animals: In mammals, (S)-2,3-Epoxysqualene is a key intermediate in the cholesterol biosynthesis pathway and has been detected in human and mouse tissues.[4]

Table 1: Reported Natural Occurrence of (S)-2,3-Epoxysqualene

| Organism/Source | Kingdom | Significance | Reference(s) |

| Saccharomyces cerevisiae | Fungi | Model organism and production host | [4] |

| Antrodia cinnamomea | Fungi | Medicinal fungus, triterpenoid producer | [3] |

| Caulerpa prolifera | Plantae | Green alga | [4] |

| Homo sapiens | Animalia | Intermediate in human cholesterol biosynthesis | [4] |

| Mus musculus | Animalia | Model organism for mammalian metabolism | [4] |

Due to its transient nature, obtaining significant quantities of (S)-2,3-Epoxysqualene directly from natural sources is often impractical. Therefore, researchers frequently turn to genetically engineered microbial systems, particularly Saccharomyces cerevisiae, where the metabolic pathway can be manipulated to enhance its accumulation. This is typically achieved by overexpressing the squalene epoxidase and/or down-regulating or knocking out the downstream oxidosqualene cyclase.

III. Experimental Protocols: From Production to Purification and Analysis

The successful study of (S)-2,3-Epoxysqualene hinges on robust methods for its production, extraction, purification, and analysis. The following sections provide detailed protocols and the scientific rationale behind the chosen methodologies.

A. Production in Engineered Saccharomyces cerevisiae

Genetically engineered S. cerevisiae is the workhorse for producing (S)-2,3-Epoxysqualene in quantities sufficient for detailed characterization and use in enzymatic assays. A common strategy involves the use of a yeast strain deficient in lanosterol synthase (e.g., an erg7 mutant), which prevents the conversion of the epoxide to lanosterol, leading to its accumulation.

Protocol 1: Cultivation of Engineered S. cerevisiae for (S)-2,3-Epoxysqualene Production

-

Strain Selection: Utilize a S. cerevisiae strain with a deficient lanosterol synthase gene (erg7).

-

Media Preparation: Prepare a suitable growth medium, such as YPD (Yeast Extract-Peptone-Dextrose), supplemented with ergosterol and Tween 80 to support the growth of the sterol-auxotrophic strain.

-

Inoculation and Growth: Inoculate the medium with a fresh colony of the engineered yeast strain. Grow the culture at 30°C with vigorous shaking to ensure adequate aeration.

-

Harvesting: Harvest the cells in the late logarithmic or early stationary phase by centrifugation.

Causality of Experimental Choices:

-

The erg7 mutant is chosen to block the metabolic flux downstream of (S)-2,3-Epoxysqualene, causing it to accumulate.

-

Ergosterol and Tween 80 are essential supplements as the erg7 mutation renders the yeast auxotrophic for sterols, which are vital for membrane integrity.

-

Vigorous shaking is crucial as squalene epoxidase is an oxygen-dependent enzyme.

B. Extraction and Purification

The lipophilic nature of (S)-2,3-Epoxysqualene dictates the choice of extraction and purification methods. A combination of solvent extraction and silica gel chromatography is typically employed.

Figure 2. General workflow for the extraction and purification of (S)-2,3-Epoxysqualene.

Protocol 2: Extraction and Purification of (S)-2,3-Epoxysqualene from Yeast

-

Saponification and Extraction: a. Resuspend the yeast cell pellet in a solution of 20% KOH in 50% ethanol. b. Heat the mixture at 80°C for 1 hour to saponify lipids and break the cell walls. c. Cool the mixture and extract the non-saponifiable lipids three times with an equal volume of n-hexane. d. Pool the hexane extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Silica Gel Column Chromatography: a. Prepare a silica gel column packed in a non-polar solvent such as hexane. b. Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture. d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing (S)-2,3-Epoxysqualene. e. Pool the pure fractions and evaporate the solvent.

Causality of Experimental Choices:

-

Saponification with KOH breaks down triacylglycerols and esters, simplifying the lipid extract and liberating (S)-2,3-Epoxysqualene.

-

Hexane is an excellent non-polar solvent for extracting lipophilic molecules like (S)-2,3-Epoxysqualene.

-

Silica gel chromatography is a standard technique for separating compounds based on polarity. The less polar (S)-2,3-Epoxysqualene will elute before more polar compounds.

C. Analytical Characterization

The identity and purity of the isolated (S)-2,3-Epoxysqualene must be confirmed using spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Protocol 3: GC-MS Analysis of (S)-2,3-Epoxysqualene

-

Sample Preparation: The purified sample can be directly analyzed or derivatized to improve volatility and chromatographic behavior. For triterpenoids, silylation is a common derivatization method. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine can be used.[6]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms.

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to around 300°C.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular ion of (S)-2,3-Epoxysqualene (m/z 426.7).

-

Causality of Experimental Choices:

-

Derivatization with silylating agents replaces active hydrogens with trimethylsilyl groups, increasing the volatility and thermal stability of the analyte for GC analysis.[7]

-

A non-polar column is suitable for the separation of the non-polar (S)-2,3-Epoxysqualene.

-

A temperature gradient allows for the efficient separation of compounds with a range of boiling points.

-

EI ionization provides characteristic fragmentation patterns that can be used for structural elucidation and library matching.

Protocol 4: NMR Analysis of (S)-2,3-Epoxysqualene

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY and HSQC can be used to aid in the assignment of signals.

-

Spectral Interpretation: The characteristic signals for the epoxide ring protons and carbons are key for confirming the structure. In ¹H NMR, the proton on the epoxide ring typically appears as a triplet around 2.7 ppm. The methyl groups attached to the epoxide ring will also have distinct chemical shifts. In ¹³C NMR, the carbons of the epoxide ring will have characteristic signals in the range of 58-65 ppm.

Causality of Experimental Choices:

-

CDCl₃ is a common solvent for non-polar organic molecules and provides a clean spectral window.

-

¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure determination.

IV. Conclusion and Future Perspectives

(S)-2,3-Epoxysqualene, though a fleeting intermediate, is a cornerstone of triterpenoid and sterol biosynthesis. Its central role makes it a molecule of significant interest to researchers in diverse fields, from fundamental biochemistry to drug discovery. While its low natural abundance presents challenges, the use of engineered microbial systems has opened the door to its production and detailed study. The methodologies outlined in this guide provide a robust framework for the investigation of this pivotal compound.

Future research will likely focus on further elucidating the complex regulation of squalene monooxygenase and the diverse family of oxidosqualene cyclases. A deeper understanding of these enzymes will not only enhance our knowledge of natural product biosynthesis but also provide new targets for the development of novel therapeutics, agrochemicals, and other valuable bioproducts. The continued development of sensitive analytical techniques will also be crucial for detecting and quantifying (S)-2,3-Epoxysqualene and its downstream metabolites in complex biological matrices, shedding further light on its dynamic role in cellular metabolism.

V. References

-

PubChem. (S)-2,3-Epoxysqualene. National Center for Biotechnology Information. Retrieved from [Link]

-

Kusano, M., Fukushima, A., Kobayashi, M., & Saito, K. (2011). Application of a metabolomic method for the analysis of the composition of saffron. In Methods in molecular biology (Vol. 794, pp. 229–250). Humana Press.

-

Cannabis Database. (2020). (S)-2,3-Epoxysqualene. Retrieved from [Link]

-

MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

-

Lee, J. H., Kim, J. H., & Kim, B. G. (2021). Identification of an Oxidosqualene Cyclase Gene Involved in Steroidal Triterpenoid Biosynthesis in Cordyceps farinosa. Journal of Fungi, 7(6), 449.

-

Sasaki, D., et al. (2020). Synthesis of 2-(2-hydroxyethoxy)-3-hydroxysqualene and characterization of its anti-inflammatory effects. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289.

-

Garaiova, K., et al. (2014). Squalene production using Saccharomyces cerevisiae. i-ACES, 1(1), 1-5.

-

Zhao, C., et al. (2022). Enhancing Squalene Production in Saccharomyces cerevisiae by Metabolic Engineering and Random Mutagenesis. Frontiers in Bioengineering and Biotechnology, 10, 818833.

-

Paramasivan, K., Mutturi, S., & Nabarupa, A. (2020). Studies on Squalene Biosynthesis and the Standardization of Its Extraction Methodology from Saccharomyces cerevisiae. ResearchGate.

-

Boutaud, O., Dolis, D., & Schuber, F. (1992). Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase. Biochemical and Biophysical Research Communications, 188(2), 898–904.

-

Reactome. (n.d.). Squalene 2,3-epoxide cyclizes, forming lanosterol. Retrieved from [Link]

-

Lu, M. Y., et al. (2015). Characterization of the 2,3-Oxidosqualene Cyclase Gene from Antrodia cinnamomea and Enhancement of Cytotoxic Triterpenoid Compound Production. Journal of Natural Products, 78(8), 1816–1824.

-

van der Werf, M. J., et al. (2007). GCMS Analysis of Triterpenoid Resins: In situ Derivatization Procedures Using Quaternary Ammonium Hydroxides. ResearchGate.

-

CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

-

Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

-

M'Baya, B., Fegueur, M., & Karst, F. (1989). Characterization and partial purification of squalene-2,3-oxide cyclase from Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1004(1), 113-117.

-

Allouche, Y., et al. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. Journal of Chromatography A, 1430, 165-176.

-

Wu, T. K., et al. (2012). Proposed mechanism of cyclization of (3S)-2,3-oxidosqualene into friedelin. ResearchGate.

-

El-Shazly, A. M., et al. (2021). A comprehensive metabolomic study of three Egyptian Salsola species revealed their potential anti-inflammatory activity. ResearchGate.

-

University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

Balliano, G., et al. (1993). In vitro susceptibility of fungi to acyclic inhibitors of 2,3-oxidosqualene cyclases. Medical mycology, 31(5), 359-364.

-

Da Porto, C., & Decorti, D. (2008). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. ResearchGate.

-

Abdel-Khalik, J., et al. (2023). Transcriptomic and Metabolomic Analyses Reveal the Importance of Lipid Metabolism and Photosynthesis Regulation in High Salinity Tolerance in Barley (Hordeum vulgare L.) Leaves Derived from Mutagenesis Combined with Microspore Culture. International Journal of Molecular Sciences, 24(24), 16757.

-

Leiden University. (2019). Metabolomic characterization of plant exudates and their correlation with plant defense systems. Retrieved from [Link]

-

Alseekh, S., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 514-536.

-

Sandner, G., & Lotter, H. (1992). Enzymatic Preparation of 14C-Labeled Phytoene, Squalene, and Geranylgeranyl Pyrophosphate from [2-14C]Mevalonic Acid. ResearchGate.

-

Robertson, M. J., et al. (2025). Improving Dereplication of Marine Triterpenoid Saponins Using FTIR and LC–MS1: A Methodological Case Study with Cucumaria frondosa. Preprints.org.

-

Miyashita, H., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 547-557.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Reactome | Squalene 2,3-epoxide cyclizes, forming lanosterol [reactome.org]

- 3. Characterization of the 2,3-Oxidosqualene Cyclase Gene from Antrodia cinnamomea and Enhancement of Cytotoxic Triterpenoid Compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-2,3-Epoxysqualene | C30H50O | CID 5459811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cannabis Compound Database: Showing Compound Card for (S)-2,3-Epoxysqualene (CDB004889) [cannabisdatabase.ca]

- 6. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pivotal Role of (S)-2,3-Epoxysqualene in Sterol Biosynthesis

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2,3-Epoxysqualene

Prepared by: Gemini, Senior Application Scientist

(S)-2,3-Epoxysqualene, also known as (3S)-2,3-oxidosqualene, is a critical acyclic triterpenoid intermediate in the biosynthesis of all sterols, including cholesterol in animals and phytosterols in plants.[1][2] Its significance lies in its position as the direct substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes catalyze one of the most complex known enzymatic reactions: a profound cyclization cascade that transforms the linear epoxide into the foundational tetracyclic core of sterols, such as lanosterol or cycloartenol.[3][4]

This guide provides a comprehensive overview of the essential physicochemical properties of (S)-2,3-Epoxysqualene, offering field-proven insights into its handling, analysis, and biological context. For researchers in drug development, particularly those targeting sterol metabolism for antifungal or cholesterol-lowering therapies, a deep understanding of this molecule is paramount.

Core Physicochemical Characteristics

(S)-2,3-Epoxysqualene is a large, hydrophobic molecule, a characteristic derived directly from its precursor, squalene.[5][6] Its physical and chemical properties are dictated by the long, unsaturated hydrocarbon chain and the chemically reactive terminal epoxide ring. These features govern its solubility, stability, and interaction with biological systems.

The causality behind its hydrophobicity is the C30 hydrocarbon backbone, which lacks significant polarity. The single epoxide oxygen atom is insufficient to confer appreciable water solubility.[5][7] Consequently, in biological systems, it is localized within the endoplasmic reticulum membrane, where it is accessible to membrane-bound enzymes.[4][8]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | [9] |

| Synonyms | (3S)-2,3-Oxidosqualene, (S)-Squalene-2,3-epoxide, Squalene 2,3-oxide | [5][9] |

| CAS Number | 54910-48-4 | [9] |

| Molecular Formula | C₃₀H₅₀O | [9] |

| Molecular Weight | 426.72 g/mol | [9] |

| Physical State | Solid | [9][10] |

| Density | ~0.882 g/cm³ at 20°C (Value for racemic mixture) | |

| Solubility | Water: Practically insoluble.[5][6] Organic Solvents: Miscible in ethanol, DMSO, dimethylformamide, ether, acetone.[11][12] | |

| Predicted logP | 10.3 (XLogP3) | [9] |

| Storage Temperature | -20°C is recommended for long-term stability. |

Biological Significance: The Gateway to Steroid Diversity

The biological role of (S)-2,3-epoxysqualene is exclusively as a biosynthetic intermediate. It is formed from squalene through an epoxidation reaction catalyzed by the enzyme squalene monooxygenase (squalene epoxidase).[2][13] This step is considered one of the rate-limiting steps in the overall cholesterol biosynthesis pathway.[13]

The newly formed epoxide is then captured by an oxidosqualene cyclase. In animals and fungi, this is typically lanosterol synthase (LSS), which orchestrates a series of cationic cyclizations and rearrangements to produce lanosterol, the precursor to cholesterol.[3][4] The complexity of this transformation is remarkable, converting an achiral-appearing, flexible substrate into a rigid structure with seven defined chiral centers.[2][14]

Caption: Key steps in the initial phase of sterol biosynthesis.

Analytical Methodologies: A Self-Validating Workflow

The analysis of (S)-2,3-epoxysqualene requires a multi-step approach to confirm its identity, purity, and stereochemistry. Given its nonpolar nature and the critical importance of its stereoisomerism—the (R)-enantiomer is an inhibitor of lanosterol synthase—a robust analytical workflow is essential.[1]

Caption: A logical workflow for the analysis of (S)-2,3-Epoxysqualene.

Experimental Protocol 1: Purification by Flash Chromatography

This protocol describes a standard method for purifying (S)-2,3-epoxysqualene from a crude reaction mixture or biological extract. The choice of a nonpolar solvent system is causal; it is required to mobilize the highly hydrophobic target compound on a polar stationary phase like silica gel.

-

Stationary Phase Preparation: Prepare a silica gel column using a nonpolar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The column should be packed carefully to avoid air bubbles and ensure a level surface.

-

Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the column.

-

Elution: Begin elution with the mobile phase. The high hexane concentration ensures that more polar impurities remain strongly adsorbed to the silica, while the (S)-2,3-epoxysqualene, being less polar, travels down the column.

-

Fraction Collection: Collect fractions in regular volumes (e.g., 10-15 mL).

-

Reaction Monitoring: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it in the same solvent system. Visualize the spots under UV light (if a UV-active tag is present) or by staining with a suitable agent like potassium permanganate, which reacts with the double bonds in the squalene backbone.

-

Pooling and Concentration: Combine the fractions containing the pure product, identified by a single spot on TLC at the correct retention factor (Rf). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[15]

Experimental Protocol 2: Structural and Chiral Purity Verification

This protocol is a self-validating system. NMR and MS confirm the chemical structure, while chiral chromatography verifies the critical stereochemistry.

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) MS.

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 427.4 or a sodium adduct [M+Na]⁺ at m/z ≈ 449.4. This confirms the correct molecular weight.[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum will show characteristic signals for the numerous vinyl and aliphatic protons. Key signals include the epoxide proton around ~2.7 ppm and the multiple vinyl methyl groups between 1.6-1.7 ppm. The ¹³C NMR will confirm the presence of 30 carbon atoms with signals corresponding to the epoxide carbons around 58-64 ppm.

-

-

Chiral Gas Chromatography (GC):

-

Select a capillary column with a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which are known to resolve chiral epoxides.[17]

-

Prepare a dilute solution of the sample in a volatile solvent like hexane.

-

Inject the sample into the GC under an optimized temperature program.

-

Rationale: The enantiomers of (S)-2,3-epoxysqualene will have different interaction energies with the chiral stationary phase, leading to different retention times.

-

Expected Result: A single, sharp peak confirms high enantiomeric purity. The presence of a second peak would indicate contamination with the (R)-enantiomer. Comparing the retention time to an authentic standard of the (S)-enantiomer provides absolute stereochemical confirmation.[17][18]

-

Conclusion

(S)-2,3-Epoxysqualene is more than a mere chemical intermediate; it is the molecular linchpin that enables the vast structural diversity of sterols and triterpenes. Its unique physicochemical properties—dominated by its hydrophobic nature and the stereospecific reactivity of its epoxide ring—dictate its biological function and the analytical strategies required for its study. For professionals in pharmacology and biochemistry, a thorough grasp of these properties is fundamental to designing experiments, interpreting data, and developing novel therapeutics that target the intricate pathways of sterol metabolism.

References

-

Cannabis Database. (Showing Compound Card for (S)-2,3-Epoxysqualene (CDB004889)). Available from: [Link]

-

Wikipedia. (2,3-Oxidosqualene). Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (Lanosterol biosynthesis pathway). Available from: [Link]

-

PubChem. ((S)-2,3-Epoxysqualene | C30H50O | CID 5459811). Available from: [Link]

-

Reactome. (Squalene 2,3-epoxide cyclizes, forming lanosterol). Available from: [Link]

-

Wikipedia. (Oxidosqualene cyclase). Available from: [Link]

-

Chemistry LibreTexts. (Biosynthesis of Steroids). Available from: [Link]

-

Xu Lab, University of Washington. (Cholesterol Biosynthesis Disorders). Available from: [Link]

-

ResearchGate. (The Oxidosqualene Cyclases: One Substrate, Diverse Products). Available from: [Link]

-

PDB-101. (Molecule of the Month: Oxidosqualene Cyclase). Available from: [Link]

-

PubMed. (Catalytic mechanism and product specificity of oxidosqualene-lanosterol cyclase: a QM/MM study). Available from: [Link]

-

ResearchGate. (Solubilization of Squalene in Surfactants Solutions). Available from: [Link]

-

Yeast Metabolome Database. ((S)-2,3-epoxysqualene (YMDB00727)). Available from: [Link]

-

Restek. (A Guide to the Analysis of Chiral Compounds by GC). Available from: [Link]

-

ResearchGate. (Chemical and physical properties of Squalene). Available from: [Link]

-

PMC. (OXIDOSQUALENE CYCLASE 1 and 2 influence triterpene biosynthesis and defense in Nicotiana attenuata). Available from: [Link]

-

PubChem. (Squalene | C30H50 | CID 638072). Available from: [Link]

-

ResearchGate. (Solubility of squalene as a function of pressure at 333.15K). Available from: [Link]

-

AOCS Lipid Library. (The Chromatographic Resolution of Chiral Lipids). Available from: [Link]

-

BioPath. ((S)-2,3-Epoxysqualene). Available from: [Link]

-

ResearchGate. (Structure of (a) 2,3-epoxysqualene and (b) 2-(2-hydroxyethoxy)-3-hydroxysqualene). Available from: [Link]

-

PubMed. (Purification and Some Properties of squalene-2,3-epoxide: Lanosterol Cyclase From Rat Liver). Available from: [Link]

-

NP-MRD. (Showing NP-Card for (S)-2,3-Epoxysqualene (NP0044261)). Available from: [Link]

-

PubChem. (2,3-Oxidosqualene | C30H50O | CID 5366020). Available from: [Link]

-

Analytical Chemistry. (Recent Advances in Separation and Analysis of Chiral Compounds). Available from: [Link]

-

Molecules. (Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals). Available from: [Link]

- Google Patents. (Biological synthesis method of 2,3-epoxy squalene).

-

KEGG COMPOUND. (C01054). Available from: [Link]

Sources

- 1. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactome | Squalene 2,3-epoxide cyclizes, forming lanosterol [reactome.org]

- 4. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 5. Cannabis Compound Database: Showing Compound Card for (S)-2,3-Epoxysqualene (CDB004889) [cannabisdatabase.ca]

- 6. Squalene | C30H50 | CID 638072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uczelniamedyczna.com.pl [uczelniamedyczna.com.pl]

- 8. PDB-101: Molecule of the Month: Oxidosqualene Cyclase [pdb101.rcsb.org]

- 9. (S)-2,3-Epoxysqualene | C30H50O | CID 5459811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ymdb.ca [ymdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2,3-Oxidosqualene | C30H50O | CID 5366020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. pubs.acs.org [pubs.acs.org]

The Crossroads of Terpenoid Biosynthesis: A Technical Guide to the Enzymes Metabolizing (S)-2,3-Epoxysqualene

Abstract

(S)-2,3-Epoxysqualene, also known as 2,3-oxidosqualene, represents a critical nexus in the vast and intricate web of isoprenoid metabolism. This acyclic triterpenoid epoxide serves as the final common precursor for the biosynthesis of all sterols and a myriad of polycyclic triterpenoids. The enzymatic cyclization of this single substrate into a diverse array of structurally complex and biologically vital molecules is a testament to the remarkable catalytic prowess of a superfamily of enzymes known as oxidosqualene cyclases (OSCs). This technical guide provides an in-depth exploration of the key enzymes involved in the metabolism of (S)-2,3-epoxysqualene, with a focus on their catalytic mechanisms, structure-function relationships, and the experimental methodologies employed to study them. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of biochemistry, natural product chemistry, and pharmacology.

Introduction: The Centrality of (S)-2,3-Epoxysqualene

The biosynthesis of sterols and triterpenoids commences with the cyclization of the linear 30-carbon substrate, (S)-2,3-epoxysqualene.[1][2] This reaction is a pivotal branching point, directing carbon flux towards either primary metabolism in the form of essential membrane sterols or to specialized secondary metabolism, yielding a vast array of triterpenoids with diverse ecological and pharmacological functions.[3][4][5] The enzymes that catalyze this transformation, the oxidosqualene cyclases (OSCs), are remarkable molecular machines that orchestrate one of the most complex known enzymatic reactions in biology.[6][7]

The cyclization cascade is initiated by the protonation of the epoxide ring of (S)-2,3-epoxysqualene, which triggers a series of concerted, yet highly asynchronous, ring closures and subsequent rearrangements of carbocation intermediates.[6][8][9] The precise folding of the substrate within the enzyme's active site predetermines the conformation of these intermediates and, consequently, the final skeletal structure of the product. This exquisite control allows for the generation of immense structural diversity from a single precursor.

This guide will delve into the major classes of OSCs, focusing on the archetypal enzymes lanosterol synthase and cycloartenol synthase, which are fundamental to sterol biosynthesis in different domains of life, as well as other triterpene synthases that contribute to the rich chemical diversity of the plant kingdom.

The Architects of Sterol Biosynthesis: Lanosterol and Cycloartenol Synthases